3-甲基罗丹宁

描述

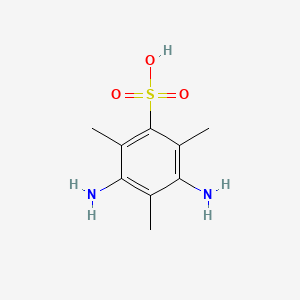

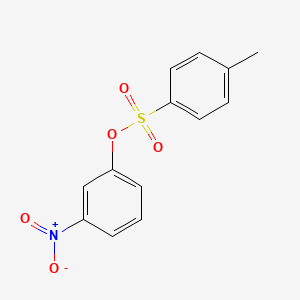

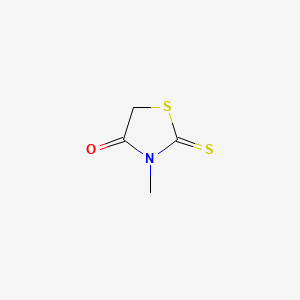

3-Methylrhodanine is a small organic molecule with the molecular formula C4H5NOS2 and a molecular weight of 147.219 . It is also known by other names such as 4-Thiazolidinone, 3-methyl-2-thioxo-, Methylrhodanine, Rhodanine, N-methyl-, Rhodanine, 3-methyl-, USAF T-2, 3-Methylrhodanide .

Molecular Structure Analysis

The molecular structure of 3-Methylrhodanine can be represented by the InChI string: InChI=1S/C4H5NOS2/c1-5-3(6)2-8-4(5)7/h2H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file . A study has been conducted on the low-temperature crystal structures of two rhodanine derivatives, including 3-Methylrhodanine .Physical And Chemical Properties Analysis

3-Methylrhodanine is a solid substance . It has a molecular weight of 147.22 . The physical state is solid and it should be stored at room temperature .科学研究应用

1. 结构分析和化学合成

- 分子内氢键:5-酰基-3-甲基罗丹宁表现出具有分子内氢键的外环烯醇,与 C = ONCH3 氧原子相连,没有增强的中间离子特征 (Smith & Hansen, 2008)。

- 微波辐射下的合成:在微波条件下,使用水中的 1-丁基-3-甲基咪唑鎓氯化物,可以合成 5-亚芳基-3-甲基罗丹宁衍生物,展示了一种有效的合成工艺 (Le 等人,2016 年)。

2. 光谱研究

- 振动光谱研究:3-甲基罗丹宁及其衍生物的拉曼光谱和红外光谱提供了分子振动和结构的见解 (Jabeen 等人,2010 年)。

3. 酸度常数和化学性质

- 酸度常数测定:3-甲基罗丹宁的酸度常数已通过毛细管电泳成功测定,有助于理解其化学行为 (Mofaddel 等人,2004 年)。

4. 晶体结构分析

- 低温晶体结构:已分析了 3-甲基罗丹宁衍生物在低温下的晶体结构,阐明了分子几何形状和相互作用 (Jabeen 等人,2009 年)。

5. 环境应用

- 重金属离子吸附:由 3-甲基罗丹宁合成的聚罗丹宁包覆的 γ-Fe(2)O(3) 纳米粒子,展示了作为可循环吸附剂从废水中去除有害金属离子的潜力,表明了环境修复应用 (Song 等人,2011 年)。

安全和危害

3-Methylrhodanine is classified as having acute toxicity, whether through oral intake, dermal contact, or inhalation. It can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS2/c1-5-3(6)2-8-4(5)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLZCQWVERBDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063612 | |

| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylrhodanine | |

CAS RN |

4807-55-0 | |

| Record name | Methylrhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4807-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004807550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylrhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylrhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylrhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolidinone, 3-methyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylrhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 3-Methylrhodanine?

A1: 3-Methylrhodanine is a five-membered heterocyclic compound containing both amide and thioamide moieties. [] Its molecular formula is C4H5NOS2, and its molecular weight is 147.21 g/mol. [] Spectroscopic studies, including Raman and infrared spectroscopy, have been extensively used to characterize the vibrational modes and structural features of 3-Methylrhodanine. [, ]

Q2: How does 3-Methylrhodanine interact with metal surfaces?

A2: Surface-enhanced Raman spectroscopy (SERS) studies reveal that 3-Methylrhodanine interacts with silver and gold nanoparticles, likely coordinating through the exocyclic sulfur atom of the thioamide group. [] This interaction leads to significant shifts in the vibrational bands associated with the thioamide group. [] Interestingly, 3-Methylrhodanine exhibits a weaker aggregating effect on the metal nanoparticles compared to rhodanine itself. []

Q3: What is the significance of the 1566/1575/1572 cm-1 band observed in SERS studies?

A3: The emergence of this band in SERS spectra, absent in solution-state Raman spectra, suggests a photo-initiated condensation reaction of 3-Methylrhodanine upon interaction with silver and gold substrates. [] This reaction is hypothesized to form dimers, supported by ab initio calculations and potential energy distribution (PED) analysis of the dimer. []

Q4: How does the concentration of 3-Methylrhodanine affect its SERS profile?

A4: Concentration-dependent SERS studies suggest that changes in spectral profiles are related to adsorbate concentration. [] This could be due to altered analyte orientation on the silver surface, different coordinating sites being favored, or varying surface coverage effects. []

Q5: Can 3-Methylrhodanine be used for trace analysis?

A5: Yes, 3-Methylrhodanine exhibits potential for semi-quantitative trace analysis using SERS. [] A low limit of detection (LOD) of 10-13 mol/dm3 has been achieved using 632.8 nm excitation. []

Q6: Has the crystal structure of 3-Methylrhodanine been determined?

A6: Yes, low-temperature crystal structures of 3-Methylrhodanine have been reported, providing insights into the geometry of the rhodanine ring system. []

Q7: Have there been studies on the acidity of 3-Methylrhodanine?

A7: Yes, techniques like capillary electrophoresis have been employed to determine the acidity constants of 3-Methylrhodanine, which can exist in different tautomeric forms due to its enolisable nature. []

Q8: Have any metal complexes incorporating 3-Methylrhodanine been synthesized and characterized?

A8: Yes, research has explored the coordination chemistry of 3-Methylrhodanine with transition metals like palladium(II) and platinum(II). [] These studies often involve characterizing the synthesized complexes using spectroscopic techniques and, in some cases, X-ray crystallography. []

Q9: What synthetic routes are available for modifying the structure of 3-Methylrhodanine?

A9: One common approach is the aldol condensation reaction. For example, 5-arylidene-3-methylrhodanine derivatives can be synthesized by reacting 3-methylrhodanine with various aromatic aldehydes. [] This reaction can be efficiently catalyzed by compounds like 1-butyl-3-methylimidazolium chloride ([BMI]Cl) in water under microwave irradiation. []

Q10: Have there been studies focusing on the synthesis and biological activity of 3-Methylrhodanine derivatives?

A10: Yes, researchers have synthesized various 3-Methylrhodanine derivatives and evaluated their potential as α-glucosidase inhibitors. [] These studies often involve modifying the substituents on the rhodanine ring and assessing the impact on biological activity. []

Q11: Have there been studies on the intramolecular hydrogen bonding in 3-Methylrhodanine derivatives?

A11: Yes, studies have investigated the intramolecular hydrogen bonding in 5-acyl-3-methylrhodanines. [] NMR spectroscopy, including deuterium isotope effects on 13C chemical shifts, combined with Density Functional Theory (DFT) calculations, have been employed to understand the nature and strength of these interactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。